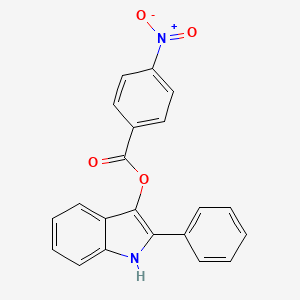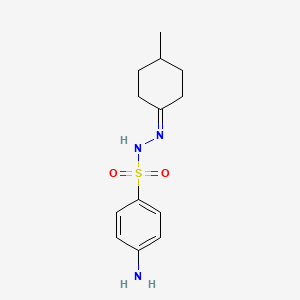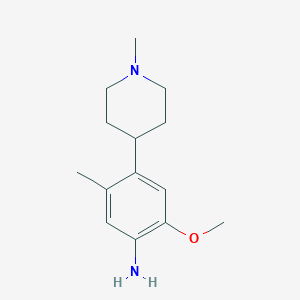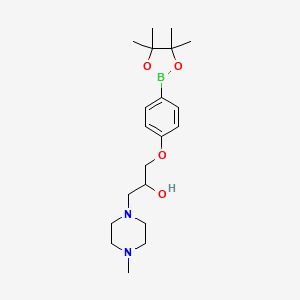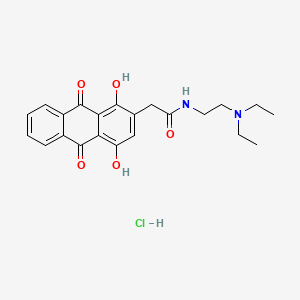
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include an anthracene core, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps, starting from anthracene derivatives. Common synthetic routes include Friedel-Crafts acylation, followed by amide formation and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the anthracene core or the amide group to introduce new functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
作用机制
The mechanism of action of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthraquinone: Widely studied for its photophysical properties and applications in dye synthesis.
2,2’-Bianthracene: Employed in organic semiconductors and as a fluorescent material.
Uniqueness
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride stands out due to its unique combination of an anthracene core with functional groups that enhance its reactivity and versatility. This makes it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
81085-94-1 |
|---|---|
分子式 |
C22H25ClN2O5 |
分子量 |
432.9 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O5.ClH/c1-3-24(4-2)10-9-23-17(26)12-13-11-16(25)18-19(20(13)27)22(29)15-8-6-5-7-14(15)21(18)28;/h5-8,11,25,27H,3-4,9-10,12H2,1-2H3,(H,23,26);1H |
InChI 键 |
NLAWGUKLBNSREV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



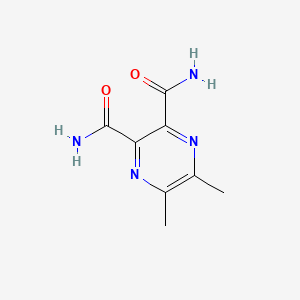
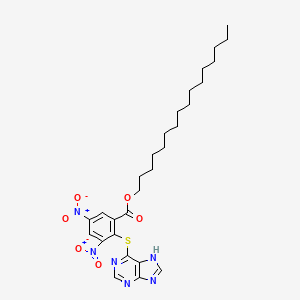
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
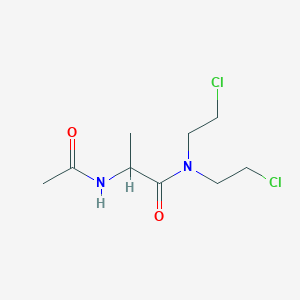
![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)

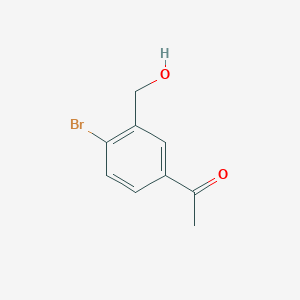
![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
